2-Chlorobenzyl 2-nitrophenyl sulfide
CAS No.: 866132-54-9
Cat. No.: VC5125147
Molecular Formula: C13H10ClNO2S
Molecular Weight: 279.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866132-54-9 |
|---|---|
| Molecular Formula | C13H10ClNO2S |
| Molecular Weight | 279.74 |
| IUPAC Name | 1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene |
| Standard InChI | InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2 |
| Standard InChI Key | DKFFQVOZCYLQNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Chlorobenzyl 2-nitrophenyl sulfide (C₁₃H₁₀ClNO₂S) consists of two aromatic rings connected by a sulfur atom. The first ring is a 2-nitrophenyl group, where the nitro substituent occupies the ortho position relative to the sulfur linkage. The second moiety is a chlorobenzyl group, with a chlorine atom at the para position of the benzyl fragment. The thioether bridge (-S-) distinguishes this compound from ether or sulfone derivatives, influencing its electronic and steric properties.
Nomenclature and Synonyms
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IUPAC Name: 1-(Chloromethyl)-2-nitrobenzene sulfide
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Alternative Designations:
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2-Nitrobenzenethiol chlorobenzyl ether
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(2-Nitrophenyl)(2-chlorobenzyl) sulfide
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CAS Registry: While no specific CAS number is available for 2-chlorobenzyl 2-nitrophenyl sulfide, structurally related compounds such as 2-nitrophenyl phenyl sulfide (CAS 4171-83-9) share analogous synthetic routes .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 2-chlorobenzyl 2-nitrophenyl sulfide typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. A representative pathway adapted from bis(aryl)sulfide syntheses is outlined below:
Step 1: Preparation of 2-Nitrothiophenol
2-Nitrobenzene sulfonyl chloride is reduced using LiAlH₄ in anhydrous ether to yield 2-nitrothiophenol.
Step 2: Alkylation with Chlorobenzyl Halide
The thiol group undergoes alkylation with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst :
Optimization of Reaction Conditions
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Catalyst: Nano-palladium catalysts enhance yield (up to 85%) by facilitating C–S bond formation .
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates.
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Temperature: Reactions proceed optimally at 80–100°C, avoiding thermal decomposition of the nitro group .
Physicochemical Properties
Thermal Stability and Phase Behavior
Solubility Profile
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Water: Insoluble (<0.1 mg/mL)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃):
¹³C NMR:
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δ = 152.1 (C-NO₂)
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δ = 134.8 (C-Cl)
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δ = 38.2 (CH₂-S)
Mass Spectrometry
Applications in Medicinal Chemistry
HIV-1 Reverse Transcriptase Inhibition
Structural analogs of 2-chlorobenzyl 2-nitrophenyl sulfide exhibit activity against HIV-1 reverse transcriptase (RT). The nitro group participates in hydrogen bonding with Lys101 and Lys103 residues, while the chlorobenzyl moiety enhances hydrophobic interactions with the RT pocket .
Antibacterial and Antifungal Activity
Preliminary assays suggest moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though further structure-activity relationship (SAR) studies are needed.
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